molecular formula C19H18ClN3O3 B11685231 4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide

4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide

Cat. No.: B11685231
M. Wt: 371.8 g/mol
InChI Key: SXYLPBRENQUVEX-UHFFFAOYSA-N
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Description

This compound features a butanamide backbone substituted with a 4-chloro-2-methylphenoxy group and a benzazolinone-azamethyl moiety.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]butanamide

InChI

InChI=1S/C19H18ClN3O3/c1-12-11-13(20)8-9-16(12)26-10-4-7-17(24)22-23-18-14-5-2-3-6-15(14)21-19(18)25/h2-3,5-6,8-9,11,21,25H,4,7,10H2,1H3

InChI Key

SXYLPBRENQUVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 4-chloro-2-methylphenoxy acetic acid, which is then coupled with the benzo[d]azolin-3-ylidene derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, chlorination, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study:
A study investigated the cytotoxic effects of structurally related compounds on various cancer cell lines, demonstrating that certain derivatives had IC50 values in the low micromolar range, indicating significant anticancer activity.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (breast cancer)5.2
Compound BHeLa (cervical cancer)3.8

Acetylcholinesterase Inhibition

The compound has also been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Research Findings:
In vitro assays have shown that this compound can effectively inhibit acetylcholinesterase activity, with some derivatives exhibiting IC50 values comparable to established inhibitors.

CompoundIC50 (µM)Reference
Compound C2.7
Compound D1.5

Neuroprotective Effects

Due to its ability to inhibit acetylcholinesterase, this compound may have neuroprotective effects, making it a candidate for further development in treating Alzheimer’s disease. The mechanism involves enhancing acetylcholine levels in synaptic clefts, thereby improving cognitive function.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

Case Study:
A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the range of 10-20 µg/mL.

CompoundPathogenMIC (µg/mL)
Compound ES. aureus15
Compound FE. coli12

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Butanamide Derivatives

a. N-(3-Acetylphenyl)-4-(4-Chloro-2-Methylphenoxy)Butanamide (CAS: 353467-86-4)

  • Structure: Shares the 4-(4-chloro-2-methylphenoxy)butanamide chain but replaces the benzazolinone group with a 3-acetylphenyl substituent.
  • Properties: Molecular formula C₁₉H₂₀ClNO₃; predicted density 1.307 g/cm³; pKa 14.08 .
  • Applications : Used in ligand design due to amide coordination capabilities, similar to penicillin analogs .

b. 4-(4-Chlorophenoxy)-N-[4-(6-Methyl-2-Benzothiazolyl)Phenyl]Butanamide (CAS: 433239-95-3)

  • Structure: Substitutes the benzazolinone with a benzothiazole ring.
  • Properties : Molecular formula C₂₄H₂₁ClN₂O₂S ; higher molar mass (436.95 g/mol ) due to sulfur inclusion; pKa 14.08 .

Comparison :

Compound Heterocycle Molecular Formula Molar Mass (g/mol) Key Applications
Target Compound Benzazolinone Not Provided Not Provided Hypothesized anti-inflammatory
CAS 353467-86-4 Acetylphenyl C₁₉H₂₀ClNO₃ 353.82 Ligand design
CAS 433239-95-3 Benzothiazole C₂₄H₂₁ClN₂O₂S 436.95 Antimicrobial
Benzoheterocycle-Containing Amides

a. 4-Amino-N-(4-(Benzo[d]Oxazol-2-ylamino)-3-Methoxyphenyl)Butanamide (5h)

  • Structure : Contains a benzooxazole ring and methoxyphenyl group.
  • Synthesis : Prepared via tert-butyl carbamate intermediates under reflux .
  • Bioactivity : Demonstrated inhibition of LPS-induced inflammation, with IC₅₀ values <10 μM in macrophage models .

b. N-(Benzo[d]Oxazol-2-yl)-4-(Naphthalen-2-yl)Butanamide (5d)

  • Structure: Features a naphthyl substituent instead of chlorophenoxy.
  • Bioactivity : Inhibits prostaglandin E2 (PGE2) production, a key mediator in inflammation .

Comparison :

Compound Heterocycle Key Substituent Bioactivity (IC₅₀/EC₅₀)
Target Compound Benzazolinone 4-Chloro-2-methylphenoxy Unknown
Compound 5h Benzooxazole 3-Methoxyphenyl <10 μM (anti-inflammatory)
Compound 5d Benzooxazole Naphthalen-2-yl Significant PGE2 inhibition

The target compound’s chloro-methylphenoxy group may confer higher metabolic stability compared to methoxy or naphthyl groups, influencing pharmacokinetics.

Azetidinone and Thiazolidinone Analogs

a. 4-(3-Chloro-2-(4-Nitrophenyl)-4-Oxoazetidin-1-yl)Benzoic Acid

  • Structure: Azetidinone ring fused with nitrobenzylidene.
  • Synthesis : Uses chloroacetyl chloride and triethylamine in dioxane .
  • Bioactivity: Azetidinones show antimicrobial activity against S. aureus (MIC: 8–16 μg/mL) .

b. 4-(2-[4-(Dimethylamino)Phenyl]-4-Oxo-1,3-Thiazolidin-3-yl)-Benzoic Acid (SS4)

  • Structure: Thiazolidinone ring with dimethylaminophenyl.
  • Bioactivity: Thiazolidinones are known for antidiabetic and anti-inflammatory effects .

Comparison :

Compound Core Structure Synthesis Yield Key Bioactivity
Target Compound Butanamide Not Reported Unknown
Azetidinone derivative Azetidinone 70–88%* Antimicrobial
Thiazolidinone (SS4) Thiazolidinone 72–80%* Anti-inflammatory

*Yields improved under ultrasound-assisted synthesis (e.g., 82–88% in 2 hours vs. 65–72% in 6–8 hours conventionally) .

Structural and Computational Insights

  • Crystallography : Tools like SHELX and ORTEP-3 were used to determine bond lengths (e.g., C=O: 1.2326 Å) and hydrogen-bonding patterns in related amides, critical for understanding stability and interactions .
  • Electronic Properties: The benzazolinone moiety’s resonance effects may reduce electrophilicity compared to benzooxazoles, altering reactivity .

Biological Activity

The compound 4-(4-chloro-2-methylphenoxy)-N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl] butanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C18H19ClN2O3\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_3

This structure indicates the presence of a chloro-substituted aromatic ring, a phenoxy group, and a benzo[d]azolinone moiety, which are known to influence biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in disease processes. For instance, compounds with a benzo[d]azolinone core have shown inhibitory effects on acetylcholinesterase (AChE), which is pivotal in conditions like Alzheimer's disease .
  • Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Properties : Compounds with similar frameworks have been evaluated for anticancer activity, showing selective toxicity towards various cancer cell lines while sparing normal cells .

Biological Activity Overview

The biological activities of This compound can be summarized in the following table:

Activity Mechanism Reference
AChE InhibitionCompetitive inhibition of enzyme active site
AntimicrobialDisruption of microbial cell integrity
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Acetylcholinesterase Inhibition :
    A study focusing on related benzo[d]azolinone derivatives demonstrated significant AChE inhibition with IC50 values in the low micromolar range. The docking studies revealed strong binding interactions with the active site of AChE, suggesting potential for Alzheimer's therapeutic strategies .
  • Antimicrobial Efficacy :
    Another investigation explored the antimicrobial activity of structurally similar compounds against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, supporting their development as novel antimicrobial agents .
  • Anticancer Activity :
    Research on benzofuroxan derivatives highlighted their selective cytotoxicity against MCF-7 (breast cancer) and M-HeLa (cervical cancer) cell lines. These findings suggest that compounds like this compound may also exhibit similar anticancer properties due to structural similarities .

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